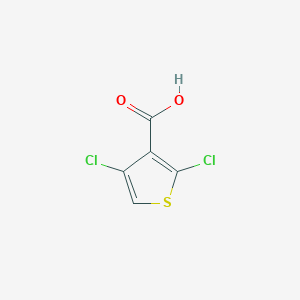

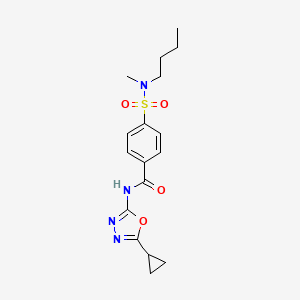

![molecular formula C18H18N4O2S B2473009 (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1798401-79-2](/img/structure/B2473009.png)

(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” is a chemical compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One method involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . Another method involves the use of 1,2-dimethyl-N-butanesulphonic acid imidazolium hydrogen sulphate ([DMBSI]HSO4) as an effective catalyst in the form of an ionic liquid .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is complex and can be analyzed using various spectroscopic techniques. Computational tools can be used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis

Pyrimidine derivatives exert their biological effects through various mechanisms. One of these mechanisms involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Wissenschaftliche Forschungsanwendungen

Serotonin 5-HT6 Receptor Antagonists

Compounds structurally similar to "(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine" have been extensively studied for their antagonist activity against serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines, revealing that certain derivatives exhibit picomolar-level antagonist activity, indicative of their potential in developing treatments for various central nervous system disorders Ivachtchenko et al., 2013.

Antimicrobial Applications

Another significant application of these compounds is in the realm of antimicrobial activity. Padmavathi et al. (2008) prepared novel sulfone-linked bis heterocycles from E-styrylsulfonylacetic acid methyl ester, demonstrating pronounced antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents Padmavathi et al., 2008.

Heterocyclic Fluorescent Probes

Moreover, Yan-Chao Wu et al. (2008) developed an efficient synthetic protocol for pyrazolo[1,5-a]pyrimidine sulfides and explored their fluorescent properties. The study found that substitution patterns significantly influence the fluorescent spectroscopic properties, suggesting these compounds as potential candidates for developing new fluorescent probes Yan‐Chao Wu et al., 2008.

Wirkmechanismus

Target of Action

The primary targets of (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways leads to downstream effects that can include the inhibition of cell division .

Pharmacokinetics

It is noted that similar compounds have shown promising anticancer activity and selectivity towards cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell growth and metabolism due to the inhibition of protein kinases . This can lead to the inhibition of cell division and potentially the induction of apoptosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-11-[(E)-2-phenylethenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-14-11-18-19-12-16-13-21(9-7-17(16)22(18)20-14)25(23,24)10-8-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRCFGCXMRBAHL-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN2C3=C(CN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

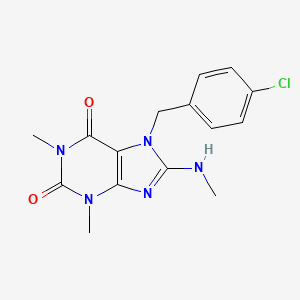

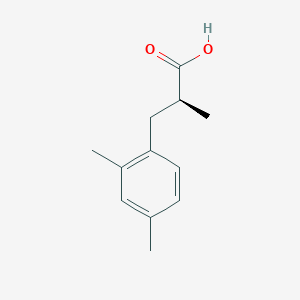

![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)

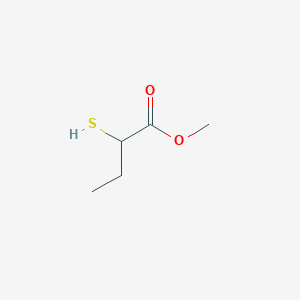

![N-(5-chloro-2-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472931.png)

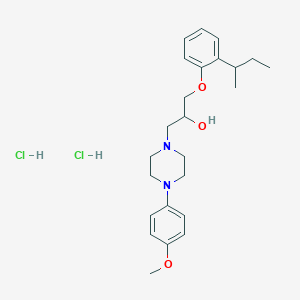

![3-[[7-(1,3-Benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol](/img/structure/B2472935.png)

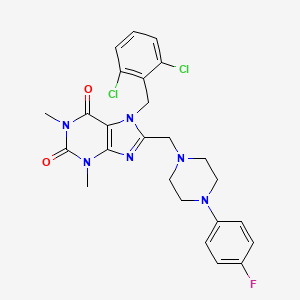

![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

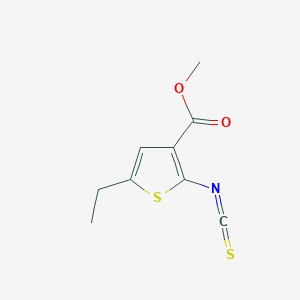

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)